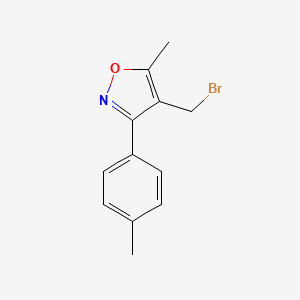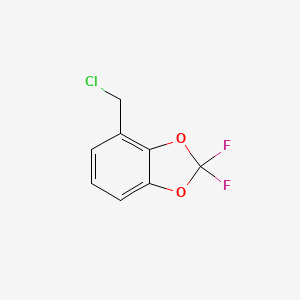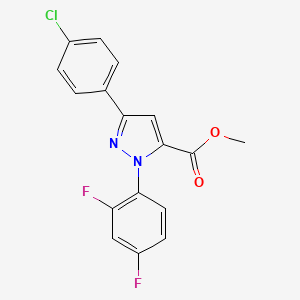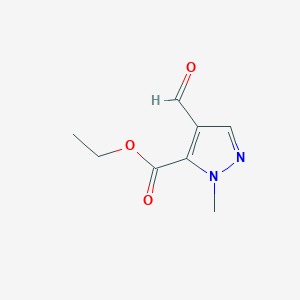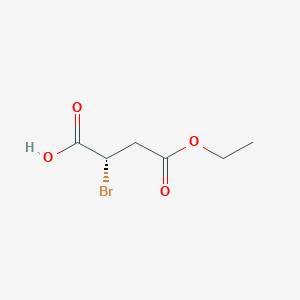
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid
Overview
Description
“(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid” is a chemical compound with the CAS Number: 1332610-01-1 . It has a molecular weight of 225.04 and its IUPAC name is (S)-2-bromo-4-ethoxy-4-oxobutanoic acid .
Molecular Structure Analysis
The molecular formula of “(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid” is C6H9BrO4 . The InChI code for this compound is 1S/C6H9BrO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 .Scientific Research Applications
1. Environmental Impact and Toxicity Studies
Studies have been focused on understanding the environmental fate, behavior, and toxicity of herbicides, including compounds structurally similar to (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. The research emphasizes the importance of studying the eco-toxicological effects of such compounds on aquatic life, plants, and human health to provide insights into their global trends and potential toxic effects. This information is crucial in identifying tendencies, gaps, and future research efforts for compounds similar to (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, helping to design effective strategies to mitigate their environmental impact (Zuanazzi et al., 2020).
2. Analytical Methods for Determining Antioxidant Activity
Various analytical methods are employed to study the antioxidant activity of chemical compounds, including those related to (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. These methods, based on chemical reactions and spectrophotometry, are crucial in determining the antioxidant capacity and understanding the interactions of complex samples. The significance of these methods lies in their application across various fields such as food engineering, medicine, and pharmacy, providing a critical perspective on the utility of compounds structurally similar to (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (Munteanu & Apetrei, 2021).
3. Industrial and Biotechnological Applications
Compounds related to (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid are explored for their potential in industrial and biotechnological applications. The research covers the use of such compounds in processes like detoxification of industrial effluents, water purification systems, and bioremediation of pesticides. These applications highlight the versatility of compounds structurally similar to (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid and their potential in contributing to environmental protection and sustainable industrial practices (Couto & Herrera, 2006).
properties
IUPAC Name |
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXWOKSQXXSFEB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






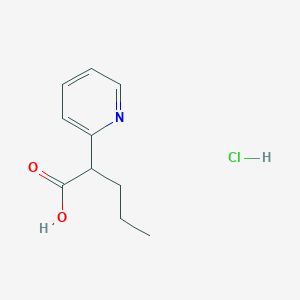
![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)
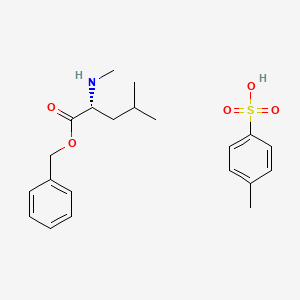
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
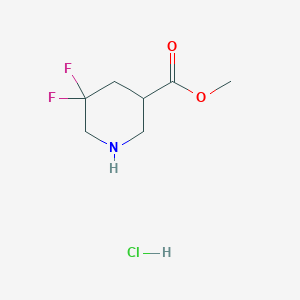
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)

